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molecular formula C12H11NO3 B015733 Ethyl 4-oxo-4H-quinolizine-3-carboxylate CAS No. 88612-71-9

Ethyl 4-oxo-4H-quinolizine-3-carboxylate

Cat. No. B015733
M. Wt: 217.22 g/mol
InChI Key: GBDJVIYRDRPISB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06706528B2

Procedure details

To a suspension of ethyl 4-oxo-4H-quinolizine-3-carboxylate (1) (100 mg, 0.46 mmol) in 4 ml methanol was added 300 μl NaOH (3 M). The reaction mixture was stirred overnight, followed by evaporation of the solvent in vacuo. The remaining solid was dissolved in 4 ml water and the clear solution was acidified to pH 1, with 1 M HCl. The resulting suspension was filtered, and the residue was dried in vacuo over P2O5 to give yellow plates of 4-oxo-4H-quinolizine-3-carboxylic acid (1a) (63 mg, 72%). M.p. 235-240° C. 1H NMR (δ, DMSO-d6): 7.26 (d, J=8 Hz, 1H), 7.64 (dd, J=7 Hz, J=7 Hz, 1H), 8.03 (dd, J=7 Hz, J=7 Hz, 1H), 8.14 (d, J=9 Hz, 1H), 8.39 (d, J=9 Hz, 1H), 9.27 (d, J=7 Hz), 14.13 (s, 1H). MS: m/z 189.0433; required for C12H11NO3: 189.0428.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
300 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[N:11]2[C:6]([CH:7]=[CH:8][CH:9]=[CH:10]2)=[CH:5][CH:4]=[C:3]1[C:12]([O:14]CC)=[O:13].[OH-].[Na+]>CO>[O:1]=[C:2]1[N:11]2[C:6]([CH:7]=[CH:8][CH:9]=[CH:10]2)=[CH:5][CH:4]=[C:3]1[C:12]([OH:14])=[O:13] |f:1.2|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
O=C1C(=CC=C2C=CC=CN12)C(=O)OCC
Name
Quantity
4 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
300 μL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by evaporation of the solvent in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The remaining solid was dissolved in 4 ml water
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the residue was dried in vacuo over P2O5

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O=C1C(=CC=C2C=CC=CN12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 63 mg
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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